2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and a butoxybenzenesulfonyl group
Preparation Methods
The synthesis of 2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the butoxybenzenesulfonyl group. The final step involves the formation of the pyrimidine core and the attachment of the phenyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The butoxybenzenesulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and alkyl halides for substitution reactions
Scientific Research Applications
2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The piperazine ring and pyrimidine core allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
2-[4-(4-Bromophenyl)piperazin-1-yl)]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Studied for its antibacterial properties.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Used in various synthetic applications.
The uniqueness of 2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H31N5O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C25H31N5O3S/c1-3-4-18-33-22-10-12-23(13-11-22)34(31,32)30-16-14-29(15-17-30)25-26-20(2)19-24(28-25)27-21-8-6-5-7-9-21/h5-13,19H,3-4,14-18H2,1-2H3,(H,26,27,28) |
InChI Key |
KMBGGUMIWPZWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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